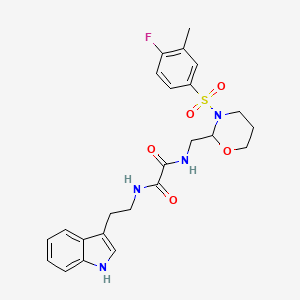![molecular formula C18H20ClNO2 B2660887 N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide CAS No. 292855-90-4](/img/structure/B2660887.png)
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide
货号 B2660887
CAS 编号:
292855-90-4
分子量: 317.81
InChI 键: ZUUFFGBKCGADPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide” is a chemical compound with the molecular formula C18H20ClNO2 and a molecular weight of 317.82 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide” include a molecular weight of 317.82 . Further details about its melting point, boiling point, density, and other properties are not provided in the search results.科学研究应用
Application 1: Parkinson’s Disease Treatment
- Summary of the Application: Compounds with a 4-tert-butylphenoxy scaffold have been investigated as potential dual-target ligands for the treatment of Parkinson’s disease (PD). The concept is to combine monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism, which could have positive effects on dopamine regulation .
- Methods of Application: A series of twenty-seven 4-tert-butylphenoxyalkoxyamines were designed based on the structure of 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76). The synthesized compounds were investigated for human H3R (hH3R) affinity and human MAO B (hMAO B) inhibitory activity .
Application 2: Development of New Functional Materials
- Summary of the Application: The interaction of octafluorotoluene and pentafluorobenzonitrile with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid, led to functionalized perfluorinated phenyl tert-butyl nitroxides .
- Methods of Application: The interaction of octafluorotoluene and pentafluorobenzonitrile with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid, led to functionalized perfluorinated phenyl tert-butyl nitroxides .
- Results or Outcomes: The molecular and crystal structures of the nitroxide were proved by single crystal X-ray diffraction analysis. The radical nature of both nitroxides was confirmed by ESR data .
Application 3: Perylenediimides in Optoelectronics
- Summary of the Application: Perylenediimides (PDIs) are attractive compounds that are high in demand in the fields of colorants and lacquers, and high technology areas such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), bio-labelling, sensors, and supramolecular assemblies . The unique properties such as high fluorescence quantum yield, wide colour range, and good thermal and photochemical stability in common organic solvents make PDIs potential compounds for most of these applications .
- Methods of Application: The N,N′-bis (2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1) and 1,6,7,12-tetrakis (4-tert-butylphenoxy)-N,N′-bis (2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2) have been synthesized . The crystal structures of these compounds have been elucidated to clarify the structural properties of the studied compounds .
- Results or Outcomes: The π-conjugated perylene skeleton of PDI-1 is nearly planar while the tetra tert-butylphenoxy substitution on bay positions give rise to highly twisted perylene skeleton in PDI-2 .
Application 4: Low Dielectric Polyetherimides
- Summary of the Application: Two series of low dielectric polyetherimides (PEIs) were prepared based on PSNH2 and PFNH2, which were synthesized from 3-tert-butyl-4-hydroxyanisole . These PEIs exhibit moderate-to-high thermal properties and excellent dielectric properties .
- Methods of Application: The diamines, PSNH2 and PFNH2, were synthesized from 3-tert-butyl-4-hydroxyanisole using a four-step procedure, including two nucleophilic substitutions, demethylation, and catalytic reduction . On the basis of PSNH2 and PFNH2, two series of low dielectric polyetherimides (PEIs) were prepared .
- Results or Outcomes: Both series of PEIs exhibit moderate-to-high thermal properties, including a glass transition temperature (Tg) > 259 °C (depending on the rigidity of dianhydride), a 5 wt % decomposition temperature (Td5%) > 496 °C, and a coefficient of thermal expansion < 66 ppm/°C . Because of the hydrophobic tert-butyl phenylene oxide structure, both series of PEIs show excellent dielectric properties, with a dielectric constant as low as 2.4-2.7 .
Application 5: Thermoelectric Transport Properties of Perylenediimides
- Summary of the Application: The crystal structures of N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1) and 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2) have been studied for the first time . The Density Functional Theory (DFT) and the Boltzmann transport equation have been applied to estimate the effect of the bay-substitution on transport properties of PDI-1 and PDI-2 .
- Methods of Application: The N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-1) and 1,6,7,12-tetrakis(4-tert-butylphenoxy)-N,N′-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (PDI-2) have been synthesized . Their crystal structures have been elucidated to clarify the structural properties of the studied compounds .
- Results or Outcomes: The π-conjugated perylene skeleton of PDI-1 is nearly planar while the tetra tert-butylphenoxy substitution on bay positions give rise to highly twisted perylene skeleton in PDI-2 .
Application 6: Low Dielectric Polyetherimides
- Summary of the Application: Two diamines, bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone (PSNH2) and 4,4’-bis[4-(4-aminophenoxy)-2-tert-butylphenoxy)perfluorobiphenyl (PFNH2), were prepared from 3-tert-butyl-4-hydroxyanisole . On the basis of PSNH2 and PFNH2, two series of low dielectric polyetherimides (PEIs) were prepared .
- Methods of Application: The diamines, PSNH2 and PFNH2, were synthesized from 3-tert-butyl-4-hydroxyanisole through a four-step procedure, including two nucleophilic substitutions, demethylation, and catalytic reduction . On the basis of PSNH2 and PFNH2, two series of low dielectric polyetherimides (PEIs) were prepared .
- Results or Outcomes: Both series of PEIs exhibit moderate-to-high thermal properties, including a glass transition temperature (Tg) > 259 °C (depending on the rigidity of dianhydride), a 5 wt % decomposition temperature (Td5%) > 496 °C, and a coefficient of thermal expansion < 66 ppm/°C . Because of the hydrophobic tert-butyl phenylene oxide structure, both series of PEIs show excellent dielectric properties, with a dielectric constant as low as 2.4-2.7 .
属性
IUPAC Name |
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,3)13-4-8-15(9-5-13)22-16-10-6-14(7-11-16)20-17(21)12-19/h4-11H,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUFFGBKCGADPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别

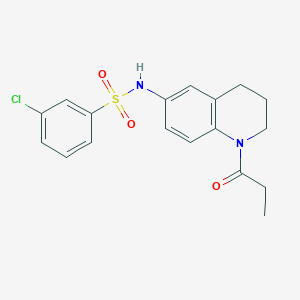
![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)
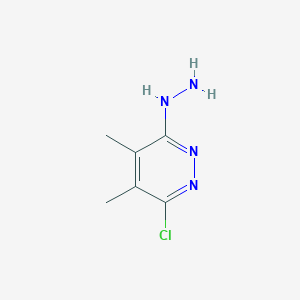
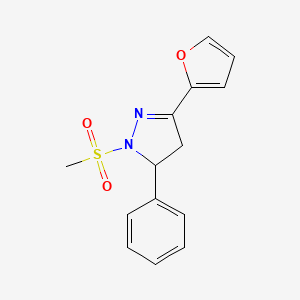
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)
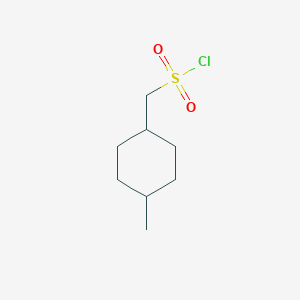
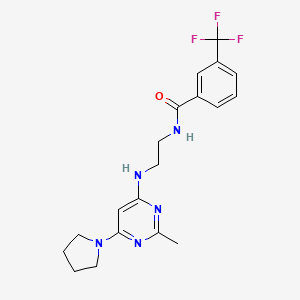
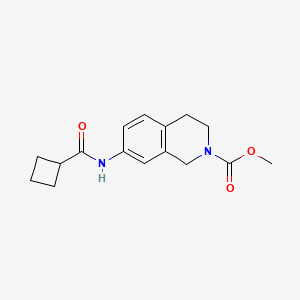
![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)
![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)
